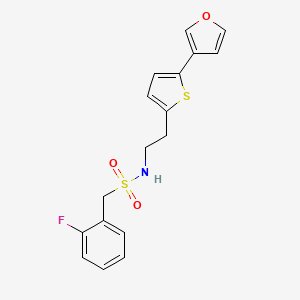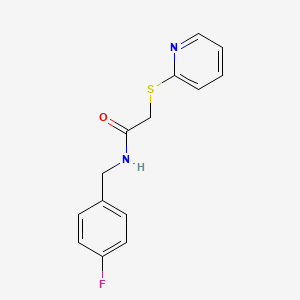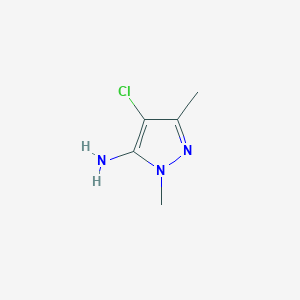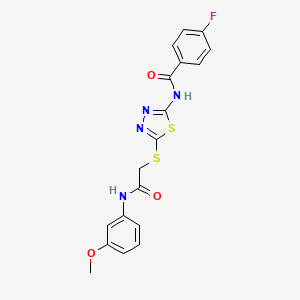
1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of fluorophenyl, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Furan and Thiophene Moieties: The furan and thiophene rings are synthesized separately, often through cyclization reactions involving appropriate precursors.
Coupling Reactions: The fluorophenyl, furan, and thiophene intermediates are then coupled together using cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide can undergo various types of chemical reactions:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the compound with hydrogenated furan and thiophene rings.
Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s furan and thiophene moieties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide would depend on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In OLEDs, the compound may function as a hole-transporting material, facilitating the movement of charge carriers.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
1-(2-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide is unique due to the combination of its fluorophenyl, furan, and thiophene moieties, which confer distinct chemical and physical properties. The presence of the methanesulfonamide group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S2/c18-16-4-2-1-3-14(16)12-24(20,21)19-9-7-15-5-6-17(23-15)13-8-10-22-11-13/h1-6,8,10-11,19H,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLSKWRKNASRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![2-{[(3aS,6aS)-5,5-dioxo-3aH,4H,6H,6aH-5??-thieno[3,4-d][1,3]thiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2518251.png)
![3-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE](/img/structure/B2518254.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)
![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)
![7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)
![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)



![N-[3,3'-dimethyl-4'-(4-nitrobenzamido)-[1,1'-biphenyl]-4-yl]-4-nitrobenzamide](/img/structure/B2518268.png)

![N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2518270.png)
